

LP10 Phase 2a Trial Data for Oral Lichen Planus: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical validation and comparative analysis of the publicly available data from the Phase 2a clinical trial of **LP10** for the treatment of Oral Lichen Planus (OLP). **LP10**, a proprietary liposomal tacrolimus oral rinse developed by Lipella Pharmaceuticals, has shown promising results in addressing this chronic inflammatory condition with no current FDA-approved therapies.[1][2] This document objectively compares **LP10**'s performance with the standard of care and another investigational therapy, supported by experimental data.

Executive Summary

The Phase 2a trial of **LP10** met its primary safety and all secondary efficacy endpoints, demonstrating statistically significant improvements in both investigator- and patient-reported outcomes for symptomatic OLP.[1][3][4] The treatment was well-tolerated with minimal systemic absorption of tacrolimus.[1][3] A comparison with existing treatments and emerging therapies suggests **LP10** is a potentially strong candidate for OLP management.

Data Presentation: LP10 vs. Competitors

The following tables summarize the quantitative data from the **LP10** Phase 2a trial and compare it with the standard of care (topical corticosteroids) and a competing drug in development, Rivelin®-CLO, a mucoadhesive clobetasol patch.

Table 1: LP10 Phase 2a Efficacy and Safety Data[4]



Endpoint	Baseline (Mean ± SD)	Week 4 (Mean ± SD)	p-value
Efficacy			
Investigator Global Assessment (IGA)	3.5 ± 0.51	1.8 ± 1.37	< 0.0001
Reticulation/Erythema /Ulceration (REU) Score	26.5 ± 10.4	13.2 ± 8.15	< 0.0001
Pain Numerical Rating Scale (NRS)	6.8 ± 1.90	2.3 ± 2.53	< 0.0001
Sensitivity Numerical Rating Scale (NRS)	7.2 ± 1.71	2.9 ± 2.29	< 0.0001
Safety			
Tacrolimus Blood Levels > 1.0 ng/mL	N/A	25% of post-baseline measurements	N/A
Serious Adverse Events	0	0	N/A
Most Common Adverse Event	Dry Mouth (18.5% of patients)	N/A	N/A

Table 2: Comparison with Standard of Care and Investigational Therapy



Treatment	Mechanism of Action	Key Efficacy Finding	Key Safety/Tolerability Finding
LP10 (Topical Tacrolimus)	Calcineurin inhibitor; inhibits T-cell activation and IL-2 production.[5]	Statistically significant improvement in IGA, REU, pain, and sensitivity scores (p < 0.0001).[4]	Minimal systemic absorption; mild to moderate dry mouth was the most common adverse event.[1][3]
Topical Corticosteroids (e.g., Clobetasol)	Anti-inflammatory and immunosuppressive.	Meta-analysis shows no significant difference in clinical resolution compared to topical tacrolimus. [6][7]	Potential for mucosal atrophy, oral candidiasis with long- term use.
Rivelin®-CLO (Mucoadhesive Clobetasol Patch)	Corticosteroid; anti- inflammatory.	Significant improvement in ulcer area (p=0.047) and pain (p=0.012) vs. placebo for the 20-µg dose.[1]	Mild/moderate adverse events; low incidence of candidiasis (2%).[1]

Experimental Protocols

LP10 Phase 2a Trial Protocol (NCT06233591)[3][8]

- Study Design: A multicenter, open-label, dose-ranging study.
- Participants: 27 adult subjects with a biopsy-confirmed diagnosis of symptomatic OLP, an
 Investigator Global Assessment (IGA) score of ≥ 3, and a pain and sensitivity Numerical
 Rating Scale (NRS) score of ≥ 3.[3][4] Patients who had failed previous tacrolimus treatment
 were excluded.[3]
- Intervention: Participants were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg, and 1.0 mg of tacrolimus) and administered a 10 mL LP10 oral rinse for 3 minutes twice

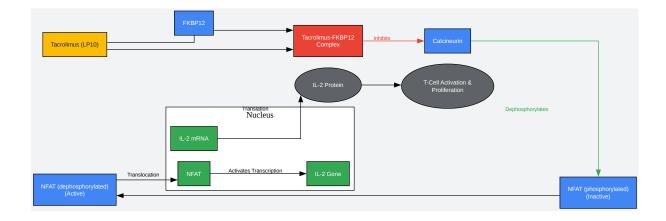


daily for 4 weeks.[4][8] A 4-week washout period was required for patients on prescription oral steroids or rinses.[8]

- Primary Outcome Measures: Safety and tolerability.
- Secondary Outcome Measures: Efficacy was assessed by IGA,
 Reticulation/Erythema/Ulceration (REU) score, pain/sensitivity NRS, OLP Symptom Severity
 Measure (OLPSSM), and Patient Global Response Assessment (GRA).[4]

Mandatory Visualizations

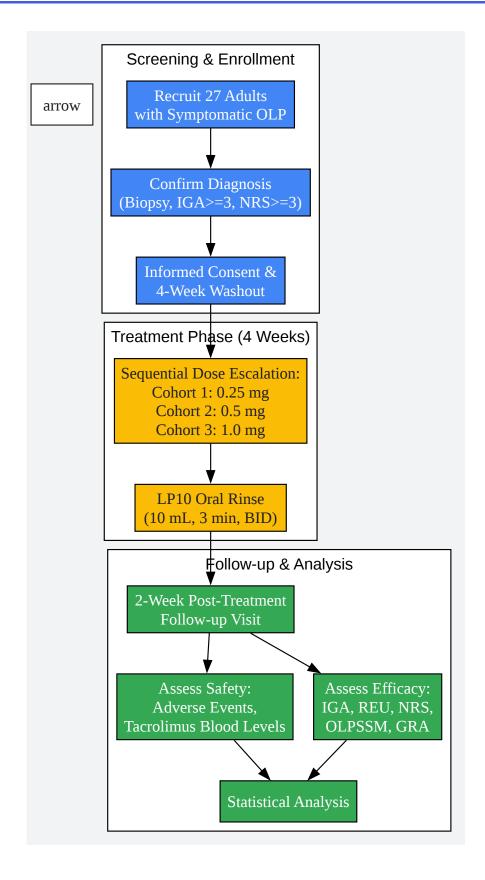
Below are diagrams illustrating the signaling pathway of tacrolimus and the experimental workflow of the **LP10** Phase 2a trial.



Click to download full resolution via product page

Caption: Tacrolimus mechanism of action in T-cells.





Click to download full resolution via product page

Caption: LP10 Phase 2a clinical trial workflow.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Efficacy and safety of a novel mucoadhesive clobetasol patch for treatment of erosive oral lichen planus: A phase 2 randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nationalelfservice.net [nationalelfservice.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Glimpse Inside the Lichen Planus Pipeline The Dermatology Digest [thedermdigest.com]
- 6. Efficacy and Safety of Topical Tacrolimus in Comparison with Topical Corticosteroids, Calcineurin Inhibitors, Retinoids and Placebo in Oral Lichen Planus: An Updated Systematic Review and Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Topical Tacrolimus in Comparison with Topical Corticosteroids, Calcineurin Inhibitors, Retinoids and Placebo in Oral Lichen Planus: An Updated Systematic Review and Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and Efficacy of LP-10 Liposomal Tacrolimus in Oral Lichen Planus: A Multicenter Phase 2 Trial | springermedizin.de [springermedizin.de]
- To cite this document: BenchChem. [LP10 Phase 2a Trial Data for Oral Lichen Planus: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566429#statistical-validation-of-lp10-phase-2a-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com